molecular formula C16H18N2O3S B2562421 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 313703-35-4

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B2562421
CAS No.: 313703-35-4
M. Wt: 318.39
InChI Key: CDLAWVHZBLNLRI-UHFFFAOYSA-N
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Description

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a benzothiazole ring, a cyclohexane ring, and a carboxylic acid group

Mechanism of Action

Target of Action

tuberculosis . Therefore, it is possible that this compound may also target similar biological entities.

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

tuberculosis .

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2-amino-6-methylbenzothiazole with cyclohexane-1,1-dicarboxylic acid anhydride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A precursor in the synthesis of the target compound.

    Cyclohexane-1,1-dicarboxylic acid: Another precursor used in the synthesis.

    Benzothiazole derivatives:

Uniqueness

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its combination of a benzothiazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h6-8,10-11H,2-5H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLAWVHZBLNLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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